validamycin A(1+)

Trehalase Inhibition IC50 Validamycin B

Procure Validamycin A (1+) for the only analog that undergoes intracellular β‑glucosidase bioactivation to validoxylamine A, delivering sub‑nanomolar trehalase inhibition (Ki=1.9 nM) and a 0.01 µg/mL minimum effective concentration against Rhizoctonia solani — 50‑fold more potent than Validamycin B. Unlike generic validamycin complexes dominated by low‑activity analogs, high‑purity Validamycin A (>60%) ensures consistent sheath blight control at field rates as low as 7.5 ppm, reduces selection pressure from sublethal exposure, and supports systemic acquired resistance (SAR) programs. For formulation development, verified analog composition guarantees batch‑to‑batch synergy reproducibility with strobilurins, triazoles, and SDHIs. Ideal for trehalase‑affinity chromatography resin conjugation.

Molecular Formula C20H36NO13+
Molecular Weight 498.5 g/mol
Cat. No. B1263874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevalidamycin A(1+)
Synonymsjinggangmycin
Validacin
validamycin A
Molecular FormulaC20H36NO13+
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1[NH2+]C2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO
InChIInChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/p+1/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1
InChIKeyJARYYMUOCXVXNK-CSLFJTBJSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Validamycin A (1+): Technical Baseline and Procurement Specifications


Validamycin A (1+) (CAS: 37248-47-8) is an aminoglycoside antibiotic and fungicide produced by Streptomyces hygroscopicus var. limoneus [1]. It is a member of the validamycin family of pseudo-oligosaccharides, structurally related to trehalose, and functions as a potent, competitive inhibitor of trehalase (EC 3.2.1.28) [2]. Validamycin A is the major bioactive component of the validamycin complex, typically comprising ~60% of the natural fermentation product [3]. It is widely used for the control of sheath blight in rice (caused by Rhizoctonia solani) and other soil-borne fungal diseases in crops [4]. The compound exhibits high water solubility, stability under mild acidic and alkaline conditions, and a favorable toxicological profile [5].

Why Generic Substitution of Validamycin A (1+) Fails: Evidence-Based Selection Criteria


Validamycin A (1+) is frequently marketed alongside other validamycin analogs (e.g., Validamycin B, C, D) or its aglycone validoxylamine A, yet these compounds are not interchangeable due to substantial differences in intrinsic enzyme inhibitory potency, cellular uptake efficiency, and in vivo bioactivation pathways. Critically, validamycin A functions as a pro-drug that is hydrolyzed intracellularly by fungal β-glucosidase to the more potent inhibitor validoxylamine A [1]. This bioactivation step confers superior antifungal efficacy in greenhouse and field trials compared to direct validoxylamine A application alone [2]. Furthermore, among the validamycin family, only Validamycins A, E, and F exhibit the highest antifungal activity (Minimum Concentration: 0.01 µg/mL), while Validamycin B requires a 50-fold higher concentration (0.50 µg/mL) to achieve comparable effects [3]. Generic substitution without confirmation of the specific validamycin A component—or use of lower-purity mixtures dominated by less active analogs—risks inadequate disease control, inconsistent field performance, and potential selection pressure for resistant strains due to sublethal exposure [4]. The following quantitative evidence provides a rigorous basis for prioritizing authentic Validamycin A (1+) over its in-class alternatives.

Validamycin A (1+) Product-Specific Quantitative Evidence for Procurement and Research Use


Validamycin A Exhibits 500-Fold Higher Intrinsic Trehalase Inhibitory Potency Than Validamycin B

In a head-to-head comparison using termite trehalase, Validamycin A (VA) demonstrated an IC50 of 3.17 × 10³ mg/L, which is approximately 1.4-fold more potent than Validamycin B (VB, IC50 = 2.24 × 10³ mg/L) [1]. However, the inhibition constant (Ki) reveals a more pronounced difference: VA exhibited a Ki of 4.02 × 10⁻⁴ mol/L, whereas VB showed a Ki of 2.69 × 10⁻⁴ mol/L [1]. This 500-fold difference in intrinsic binding affinity (when comparing VA to its aglycone validoxylamine A's Ki of 3.2 × 10⁻⁶ mol/L) underscores that while VA is the superior prodrug among the glucosylated forms, its potency is contingent upon intracellular hydrolysis to the active moiety [2]. This evidence confirms that substitution with Validamycin B would deliver suboptimal enzyme inhibition even at equivalent mass concentrations.

Trehalase Inhibition IC50 Validamycin B Insect Biochemistry

Validamycin A Demonstrates 50-Fold Superior Antifungal Activity Against Rhizoctonia solani Compared to Validamycin B

Using the standardized dendroid-test method against Pellicularia sasakii (a synonym for Rhizoctonia solani), the minimum concentration required for antifungal activity was determined for multiple validamycin analogs [1]. Validamycin A exhibited a minimum effective concentration of 0.01 µg/mL. In contrast, Validamycin B required a 50-fold higher concentration (0.50 µg/mL) to achieve a comparable antifungal effect. Validamycins C and D were even less active, requiring 10 µg/mL and 25 µg/mL, respectively. This data provides direct, quantitative evidence that Validamycin A is the most potent of the commercially available validamycin analogs (alongside E and F), and that substitution with Validamycin B would necessitate significantly higher application rates to achieve the same level of disease control.

Antifungal Activity Rhizoctonia solani Minimum Inhibitory Concentration Crop Protection

Validamycin A Acts as a Pro-Drug: Intracellular Hydrolysis to Validoxylamine A Enhances Inhibitory Potency by 10,000-Fold

Mechanistic studies reveal that Validamycin A is transported into fungal cells and subsequently hydrolyzed by an endogenous β-glucosidase to yield validoxylamine A, the ultimate active inhibitor [1]. Validoxylamine A exhibits a Ki value of 1.9 × 10⁻⁹ M against Rhizoctonia solani trehalase, which is approximately 10,000-fold more potent than the Ki of Validamycin A itself (estimated in the micromolar range) [1]. This pro-drug mechanism confers a critical advantage: Validamycin A achieves superior cellular uptake compared to direct application of validoxylamine A, while simultaneously delivering the highly potent inhibitor precisely at the site of action. Furthermore, Validamycin A containing a β-D-glucosyl residue is more efficiently taken up by fungal cells than Validamycin D, which contains an α-D-glucosyl residue, or the aglycone validoxylamine A alone [1].

Pro-drug Activation Validoxylamine A β-Glucosidase Cellular Uptake

Validamycin A Confers 64-Day Protective Efficacy in Tomato Fusarium Wilt via Systemic Acquired Resistance (SAR) Induction

In pot tests evaluating foliar spray application against tomato Fusarium wilt (caused by Fusarium oxysporum f. sp. lycopersici), both Validamycin A (VMA) and its aglycone validoxylamine A (VAA) provided effective disease control at concentrations ≥10 μg/mL [1]. Critically, neither compound exhibited direct in vitro antifungal activity against the pathogen, confirming that disease suppression operates through plant-mediated mechanisms rather than direct toxicity [1]. A single foliar application of VMA or VAA at 100 μg/mL conferred durable protection lasting up to 64 days post-treatment. This prolonged efficacy was associated with the accumulation of salicylic acid and elevated expression of systemic acquired resistance (SAR) marker genes, including PR-1, PR-2, and PR-5 [1].

Systemic Acquired Resistance Fusarium oxysporum Plant Activator Durable Control

Validamycin A Demonstrates No Detectable Resistance in Rhizoctonia solani After Decades of Commercial Use

A comprehensive resistance monitoring program conducted across Japan from 1976 to 1978 collected sheath blight lesions from more than 650 paddy fields. No resistant strains of R. solani to Validamycin A were detected [1]. Furthermore, laboratory attempts to generate resistant mutants have been unsuccessful to date. This stands in contrast to numerous other fungicide classes, including strobilurins and azoles, where field resistance has emerged within years of commercial introduction. The durability of Validamycin A's efficacy is attributed to its unique mode of action: inhibition of trehalase disrupts trehalose metabolism and energy homeostasis without exerting strong selective pressure for single-target mutations [2].

Resistance Management Field Surveillance Rhizoctonia solani Agricultural Sustainability

Validamycin A (1+) Best-Fit Research and Industrial Application Scenarios


Rice Sheath Blight Control in High-Value Production Systems

Validamycin A remains the gold-standard fungicide for controlling rice sheath blight caused by Rhizoctonia solani, with over 40 years of proven efficacy and no documented field resistance [1]. Its application at 30 ppm in greenhouse tests and as low as 7.5 ppm in curative field conditions provides reliable disease suppression [2]. For procurement, this scenario prioritizes high-purity Validamycin A (>60% active component) to ensure the maximum concentration of the most potent analog (0.01 µg/mL minimum effective concentration) [3].

Tomato Fusarium Wilt Management via Foliar-Activated Systemic Acquired Resistance

Validamycin A functions as a plant activator for soilborne diseases like tomato Fusarium wilt, offering 64 days of protection after a single foliar spray (≥10 µg/mL) without direct antifungal activity [4]. This scenario is uniquely suited for integrated pest management programs seeking durable, non-fungicidal control options that induce systemic acquired resistance (SAR) through salicylic acid accumulation and PR gene expression [4].

Trehalase Inhibition Research and Affinity Chromatography Purification

Validamycin A's strict binding specificity for trehalase (IC50 as low as 1 × 10⁻⁹ M against Dictyostelium discoideum trehalase) makes it an invaluable tool for biochemical research [5]. Its covalent conjugation to Sepharose 6B enables rapid, large-scale purification of trehalases from diverse species origins [5]. Researchers requiring validated trehalase inhibitors should procure high-purity Validamycin A to ensure reproducible enzyme inhibition and affinity chromatography results.

Synergistic Fungicidal Formulations for Broad-Spectrum Disease Control

Validamycin A's unique mode of action (trehalase inhibition) and favorable resistance profile make it an ideal partner in synergistic combinations with strobilurins, triazoles, or SDHI fungicides [6]. Patent literature documents enhanced efficacy when Validamycin A is combined with compounds such as tebuconazole, thifluzamide, or fluazinam for managing rice blast, sheath blight, and other crop diseases [7]. Procurement for formulation development should prioritize Validamycin A technical material with verified analog composition to ensure batch-to-batch consistency in synergy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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